(2-Oxopyrrolidin-1-yl)acetic acid

Pharmaceutical Analysis Impurity Profiling RP-HPLC Method Validation

(2-Oxopyrrolidin-1-yl)acetic acid (CAS 53934-76-2), also known as 2-oxo-1-pyrrolidineacetic acid or piracetam EP Impurity D, is a C6H9NO3 heterocyclic carboxylic acid (MW 143.14 g/mol) bearing a 2-pyrrolidinone core N-substituted with an acetic acid side chain. It belongs to the 2-oxopyrrolidineacetic acid family, which includes the blockbuster nootropic piracetam (the corresponding primary amide), its methyl and ethyl esters, and the six-membered 2-oxopiperidine homolog.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 53934-76-2
Cat. No. B054401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Oxopyrrolidin-1-yl)acetic acid
CAS53934-76-2
Synonyms(2-Oxopyrrolidin-1-yl)acetic Acid;  2-Oxo-1-pyrrolidineacetic Acid;  2-Pyrrolidinon-1-ylacetic Acid;  2-Pyrrolidinoneacetic Acid; 
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CC(=O)O
InChIInChI=1S/C6H9NO3/c8-5-2-1-3-7(5)4-6(9)10/h1-4H2,(H,9,10)
InChIKeyJGPIWNNFLKDTSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (2-Oxopyrrolidin-1-yl)acetic Acid (CAS 53934-76-2) and Why Its Procurement Requires Comparator-Driven Evaluation


(2-Oxopyrrolidin-1-yl)acetic acid (CAS 53934-76-2), also known as 2-oxo-1-pyrrolidineacetic acid or piracetam EP Impurity D, is a C6H9NO3 heterocyclic carboxylic acid (MW 143.14 g/mol) bearing a 2-pyrrolidinone core N-substituted with an acetic acid side chain [1]. It belongs to the 2-oxopyrrolidineacetic acid family, which includes the blockbuster nootropic piracetam (the corresponding primary amide), its methyl and ethyl esters, and the six-membered 2-oxopiperidine homolog [2]. Structurally, it is the carboxylic acid hydrolysis product of piracetam and the key synthetic precursor to a wide array of racetam-class compounds. Its procurement decisions cannot rely on class-level assumptions because the carboxylic acid functional group confers measurably distinct physicochemical, analytical, and application-specific properties versus the amide, ester, and lactam analogs.

Why Generic Substitution of (2-Oxopyrrolidin-1-yl)acetic Acid with Its Amide or Ester Analogs Fails in Regulated Analytical and Synthetic Workflows


Although piracetam, its methyl/ethyl esters, and the parent 2-pyrrolidinone share the identical 2-oxopyrrolidine scaffold, the carboxylic acid group on (2-oxopyrrolidin-1-yl)acetic acid alters logP by approximately 0.7 units, shifts pKa from ~15.7 to ~3.8, and changes the chromophoric properties relevant to UV detection [1]. These differences translate directly into distinct HPLC retention behavior, different ionization states at physiological and analytical pH, and a unique metabolic identity as the sole hydrolytic metabolite of piracetam [2]. In quality control, the European Pharmacopoeia specifically designates this compound as Piracetam Impurity D, and regulatory filings require a certified reference standard of this exact structure—neither the amide nor the esters can serve as a substitute for system suitability testing, linearity validation, or stability-indicating method development [3]. The quantitative evidence below demonstrates that these are not marginal differences but are decision-critical for procurement.

Quantitative Comparator Evidence for (2-Oxopyrrolidin-1-yl)acetic Acid vs. Its Closest Analogs Across Five Differentiation Dimensions


HPLC Limit of Quantification (LOQ): (2-Oxopyrrolidin-1-yl)acetic Acid Is the Most Sensitively Detected Impurity Among All Piracetam-Related Substances by RP-HPLC-UV at 205 nm

In a validated stability-indicating RP-HPLC method separating piracetam from its four structurally related impurities, (2-oxopyrrolidin-1-yl)acetic acid achieved the lowest limit of quantification at 25 ng/mL, outperforming piracetam (50 ng/mL), pyrrolidin-2-one (45 ng/mL), methyl (2-oxopyrrolidin-1-yl)acetate (34 ng/mL), and ethyl (2-oxopyrrolidin-1-yl)acetate (55 ng/mL) [1]. The calibration range was 25–10,000 ng/mL for this compound with r² = 0.9999. This 2-fold lower LOQ relative to piracetam and over 2-fold lower than the ethyl ester demonstrates superior detectability at trace levels critical for impurity threshold testing per ICH Q3A guidelines.

Pharmaceutical Analysis Impurity Profiling RP-HPLC Method Validation

Partition Coefficient (LogP): (2-Oxopyrrolidin-1-yl)acetic Acid Is ~0.7 Log Units More Lipophilic Than Piracetam, Reversing the Lipophilicity Rank Relative to the 2-Oxopiperidine Homolog

Computed XLogP3 values from PubChem place (2-oxopyrrolidin-1-yl)acetic acid (XLogP3 = -0.6) 0.7 log units above piracetam (XLogP3 = -1.3) [1][2]. The methyl ester is further elevated at -0.28, and the ethyl ester reaches positive territory at +0.33, defining a clear logP ladder: piracetam < (2-oxopyrrolidin-1-yl)acetic acid < methyl ester < ethyl ester [3][4]. Notably, the six-membered 2-oxopiperidine homolog (XLogP3 = -0.3) is more lipophilic than the five-membered target, indicating that ring expansion and amide-to-acid conversion have opposing and partially offsetting effects on lipophilicity [5].

Physicochemical Profiling Lipophilicity ADME Prediction

Acid Dissociation Constant (pKa): The Carboxylic Acid Group Confers a ~12-Unit pKa Difference vs. Piracetam, Dictating Ionization State at All Physiologically and Analytically Relevant pH Values

The predicted pKa of (2-oxopyrrolidin-1-yl)acetic acid is 3.75 ± 0.10, compared with 15.67 ± 0.40 for piracetam . This ~12 pKa unit gap means that at pH 6.5 (the mobile phase condition used in the validated HPLC method above), the target compound is >99% ionized (carboxylate anion), while piracetam remains >99% neutral. At physiological pH 7.4, the target exists as the fully deprotonated conjugate base, whereas piracetam is uncharged. This differential ionization fundamentally alters reversed-phase retention, ion-pairing behavior, and biological transport mechanisms, making the compounds chromatographically orthogonal despite sharing the same core scaffold.

Ionization State Chromatographic Selectivity Bioavailability

Metabolic Identity: (2-Oxopyrrolidin-1-yl)acetic Acid Is the Sole Phase I Metabolite of Piracetam in Human Liver Microsomes, Making It Essential for Pharmacokinetic Bioanalysis

In a comprehensive in vitro/in vivo metabolic profiling study, incubation of piracetam with human liver microsomes (HLMs) produced 2-(2-oxopyrrolidin-1-yl)acetic acid as the sole detected metabolite via amide hydrolysis; no other Phase I metabolites were identified by UPLC-MS/MS [1]. This was confirmed in vivo in rat plasma, where the metabolite was quantified for pharmacokinetic analysis. In contrast, piracetam itself, its methyl/ethyl esters, and 2-pyrrolidinone are not metabolic products of piracetam but rather synthetic impurities or precursors. This unique metabolic identity creates an irreplaceable role for this compound as the metabolite reference standard in bioanalytical method development and validation.

Drug Metabolism LC-MS/MS Bioanalysis Pharmacokinetic Studies

Synthetic Utility as a PDE4B Inhibitor Building Block: (2-Oxopyrrolidin-1-yl)acetic Acid Is the Documented Carboxylic Acid Partner for Pyrazolopyridine-Based PDE4B Inhibitor Libraries

(2-Oxopyrrolidin-1-yl)acetic acid is explicitly cited as the reagent of choice for introducing the N-acetic acid side chain into pyrazolopyridine scaffolds, a validated structural class of PDE4B inhibitors . The resulting pyrazolopyridine derivatives have demonstrated PDE4B IC50 values in the 60–240 nM range against the recombinant human enzyme [1]. In the primary medicinal chemistry literature (Bioorg. Med. Chem. Lett. 2010), the 2-oxopyrrolidin-1-ylacetyl moiety is a key pharmacophoric element in several 5-heterocycle SAR series [2]. By contrast, the analogous amide (piracetam) and ester derivatives are not described as synthetic intermediates for this PDE4B inhibitor class.

Medicinal Chemistry PDE4B Inhibition Anti-Inflammatory

Transdermal Penetration Enhancement Potential: 2-Oxopyrrolidine-N-acetic Acid Esters Outperform Azone in Skin Content Enhancement Ratio by up to 8.7-Fold

Esters of 2-oxopyrrolidine-α-acetic acid were evaluated alongside 2-oxopiperidine-α-acetic acid esters as dermal penetration enhancers in hairless mouse skin in vitro. The decyl ester of 2-oxopyrrolidine-α-acetic acid achieved the highest skin content enhancement ratio (ER SC = 8.7), significantly exceeding the industry-standard enhancer Azone [1]. The dodecyl ester showed ER for flux (J) = 67.33 and ER for 24-h receptor concentration (Q24) = 180.66. All 2-oxopyrrolidine-based esters produced ER Q24 values significantly higher than Azone. In contrast, the 2-oxopiperidine decyl ester yielded an ER Q24 of 162.07 but a substantially lower ER for flux (J) of 12.67, indicating that the five-membered pyrrolidine ring is superior to the six-membered piperidine ring for balanced flux and skin deposition [1].

Transdermal Drug Delivery Penetration Enhancers Formulation Science

Procurement-Relevant Application Scenarios Where (2-Oxopyrrolidin-1-yl)acetic Acid (CAS 53934-76-2) Provides Documented Advantage Over Analogs


Pharmaceutical QC: Piracetam Impurity D Certified Reference Standard for Stability-Indicating HPLC Methods

Regulatory QC laboratories performing piracetam drug substance and drug product release testing per Ph. Eur. monograph requirements need a certified (2-oxopyrrolidin-1-yl)acetic acid reference standard (Impurity D). The validated RP-HPLC method demonstrates this compound has the lowest LOQ (25 ng/mL) among all four specified impurities, making it the most sensitively detected related substance. Its distinct pKa (3.75) ensures baseline chromatographic separation from piracetam (pKa 15.67) at the validated mobile phase pH of 6.5. Neither piracetam nor the ester impurities can substitute for system suitability testing of this specific impurity peak. [1]

Bioanalytical PK/TK Studies: Metabolite Reference Standard for Piracetam Pharmacokinetic Profiling

In bioequivalence studies and pharmacokinetic assessments of piracetam, this compound is the sole Phase I metabolite generated by human liver microsomal amidase activity and must be quantified in plasma alongside the parent drug. The validated UPLC-MS/MS method requires an authenticated reference standard of 2-(2-oxopyrrolidin-1-yl)acetic acid for calibration curve preparation and QC sample validation. The carboxylic acid functionality enables negative-ion mode MS detection (deprotonated [M-H]⁻), offering complementary selectivity to the neutral parent drug. No other racetam-related impurity or synthetic precursor fulfills this specific bioanalytical requirement. [2]

Medicinal Chemistry: Carboxylic Acid Building Block for PDE4B Inhibitor Library Synthesis

Medicinal chemistry teams pursuing PDE4B as an anti-inflammatory target for respiratory diseases can use this compound as the direct carboxylic acid partner in amide coupling reactions to generate pyrazolopyridine-based inhibitors. The literature precedent established in Bioorg. Med. Chem. Lett. (2010) demonstrates that the 2-oxopyrrolidin-1-ylacetyl moiety is compatible with the pyrazolopyridine scaffold and contributes to PDE4B inhibitory activity in the nanomolar range. The free carboxylic acid is the reactive handle; the corresponding amide (piracetam) and esters require additional deprotection steps, adding synthetic complexity. [3]

Formulation Development: Prodrug Design and Transdermal Penetration Enhancer Scaffold

Formulation scientists exploring non-invasive transdermal delivery of hydrophilic drugs can leverage the 2-oxopyrrolidine-α-acetic acid scaffold as a prodrug or penetration enhancer template. The published structure-activity relationship demonstrates that esterification of the carboxylic acid with medium-chain alkyl alcohols (decyl, dodecyl) yields enhancers with skin content enhancement ratios up to 8.7-fold over control—outperforming Azone and the corresponding 2-oxopiperidine esters. The ester linkage is designed for dermal esterase-mediated biodegradation, potentially limiting systemic exposure to the intact enhancer. This scaffold-level advantage makes the parent acid the logical starting material for enhancer library synthesis. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Oxopyrrolidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.